(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
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Overview
Description
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, where it serves as a chiral auxiliary. The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the condensation of an appropriate amino alcohol with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with molecular targets through its chiral center. The oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2S,4R)-4-Methylproline: Another chiral compound used in asymmetric synthesis.
(2S,4S)-4-Fluoroproline: Known for its role in protein stabilization.
Levoketoconazole: The 2S,4R enantiomer of ketoconazole, used as a steroidogenesis inhibitor.
Uniqueness: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific oxazolidinone ring structure and its application as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in chemical research and pharmaceutical development.
Properties
IUPAC Name |
(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-WBMJQRKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550469 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118995-17-8 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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